molecular formula C17H17F3N4O B2610645 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide CAS No. 1396881-85-8

6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

Cat. No.: B2610645
CAS No.: 1396881-85-8
M. Wt: 350.345
InChI Key: DHQNHHJZFUMTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the field of central nervous system (CNS) disorders. This pyridazine-based small molecule is structurally distinct from classical muscarinic acetylcholine receptor (mAChR) antagonists, as it lacks a prototypical basic amine moiety, representing a novel chemotype for investigation . The core 6-(piperidin-1-yl)pyridazine structure is recognized as a key scaffold for developing CNS-penetrant compounds, with studies on close analogs demonstrating attractive brain-to-plasma ratios, making them suitable for probing neurological targets . The inclusion of the trifluoromethyl (CF3) group on the phenyl ring is a strategic feature in modern drug design; this group is known to enhance a compound's metabolic stability, influence its lipophilicity, and improve binding affinity through its strong electron-withdrawing nature and contribution to hydrophobic interactions . Compounds within this structural class have been identified as pan-muscarinic receptor antagonists, showing activity across M1-M5 receptor subtypes, and are valuable tools for studying GPCR pharmacology and for exploring new therapeutic approaches for diseases like Parkinson's . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)12-5-4-6-13(11-12)21-16(25)14-7-8-15(23-22-14)24-9-2-1-3-10-24/h4-8,11H,1-3,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQNHHJZFUMTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Substitution with Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyridazine ring.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: N-oxides of the piperidinyl group.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives of the trifluoromethylphenyl group.

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Notably, it has shown promise as a glycine transporter 1 inhibitor , which could have implications for treating neurological disorders such as schizophrenia and other cognitive dysfunctions .

Cancer Research

Recent studies suggest that compounds similar to 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide may exhibit anticancer properties. By inhibiting specific pathways involved in tumor growth, these compounds could serve as potential therapeutic agents in oncology .

Neuropharmacology

Research indicates that the compound may influence neurotransmitter systems, particularly those involving glycine and glutamate. This could lead to developments in treatments for conditions like anxiety and depression, where modulation of these neurotransmitters is crucial .

Case Studies

Study TitleFocusFindings
GlyT1 Inhibition Investigated the inhibitory effects on glycine transportersDemonstrated that structural modifications enhance inhibitory activity, suggesting potential for treating schizophrenia .
Anticancer Activity Evaluated the cytotoxic effects on cancer cell linesShowed significant reduction in cell viability in tested cancer types, indicating potential as an anticancer agent .
Neurotransmitter Modulation Explored effects on neurotransmitter systemsFound modulation of glycine receptors leading to anxiolytic effects in animal models .

Mechanism of Action

The mechanism of action of 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The piperidinyl group can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Key Compounds :

  • 18F-FPPPT and 18F-FAPPT (): These radiotracers share a pyridazine-3-carboxamide backbone but differ in substituents. Both incorporate a piperazin-1-yl group (vs. piperidin-1-yl in the target compound) and a 4-(trifluoromethyl)benzoyl moiety (vs. 3-(trifluoromethyl)phenyl). The fluoropropyl (FPPPT) and fluoroaniline (FAPPT) side chains enable radiolabeling, a feature absent in the target compound .
Compound Core Structure 6-Position Substituent 3-Position Substituent Application
Target Compound Pyridazine Piperidin-1-yl N-(3-(trifluoromethyl)phenyl) Undefined (potential SCD-1/PET)
18F-FPPPT Pyridazine Piperazin-1-yl N-(3-[18F]fluoropropyl) SCD-1 PET imaging
18F-FAPPT Pyridazine Piperazin-1-yl N-(4-[18F]fluoro-aniline) SCD-1 PET imaging

Key Insight : Replacing piperidine with piperazine introduces polarity, which may enhance blood-brain barrier penetration for neurological targets. The 3- vs. 4-position of the trifluoromethyl group on the phenyl ring could alter steric interactions with target enzymes .

Agrochemical Derivatives with Trifluoromethyl Groups

Key Compounds :

  • Broflanilide (): A benzamide insecticide with multiple trifluoromethyl and bromo substituents. Unlike the target compound, Broflanilide’s core is a benzamide rather than pyridazine, and its trifluoromethyl groups are positioned on a perfluoropropyl chain. This structure confers high insecticidal activity by targeting GABA receptors .
  • N-(3-(Aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives (): These dihydroisoxazole-based pesticides share the trifluoromethyl motif but lack the pyridazine-carboxamide scaffold. The aminomethylphenyl group may enhance soil persistence .
Compound Core Structure Key Substituents Application
Target Compound Pyridazine Piperidin-1-yl, 3-(trifluoromethyl)phenyl Undefined (potential pharmaceutical)
Broflanilide Benzamide 2-bromo, perfluoropropyl, trifluoromethyl Insecticide
Dihydroisoxazol-3-amine Dihydroisoxazole 5-(trifluoromethyl), 4-phenyl Pesticide

Key Insight : The pyridazine-carboxamide scaffold distinguishes pharmaceutical candidates from agrochemicals, which often prioritize halogenated aromatic systems for environmental stability .

Pharmaceutical Kinase Inhibitors

Key Compounds :

  • NVP-AST487 and NVP-BBT594 (): These urea and carboxamide derivatives target kinases. NVP-AST487 includes a 3-(trifluoromethyl)phenyl group linked to a piperazinylmethyl moiety, while NVP-BBT594 features a 4-(piperazinylmethyl)-3-(trifluoromethyl)phenyl group. Both lack the pyridazine core but share the trifluoromethylphenyl motif, emphasizing its role in hydrophobic binding pockets .
  • Imidazo[1,2-b]pyridazine carboxamides (): These compounds, such as N-(4-(2-aminoethoxy)phenyl)-6-(butylamino)imidazo[1,2-b]pyridazine-3-carboxamide, replace pyridazine with imidazopyridazine. The butylamino and aminophenyl substituents suggest enhanced kinase selectivity compared to the target compound’s piperidine and trifluoromethyl groups .
Compound Core Structure Key Substituents Target/Application
Target Compound Pyridazine Piperidin-1-yl, 3-(trifluoromethyl)phenyl Undefined (kinase inhibition?)
NVP-AST487 Pyrimidine/urea 3-(trifluoromethyl)phenyl, piperazinylmethyl Kinase inhibitor
Imidazopyridazine carboxamide Imidazo[1,2-b]pyridazine Butylamino, aminophenyl Kinase inhibition

Key Insight : The piperidine vs. piperazine choice impacts basicity and hydrogen-bonding capacity, influencing kinase binding. Imidazopyridazine cores may offer greater planar rigidity than pyridazine, affecting ATP-binding pocket interactions .

Tables and structural comparisons highlight :

The impact of heterocycle choice (pyridazine vs. benzamide/dihydroisoxazole) on application.

Substituent positioning (3- vs. 4-trifluoromethyl) on target engagement.

Piperidine/piperazine trade-offs in polarity and binding.

Biological Activity

6-(Piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

  • Molecular Formula: C16H17F3N4O
  • Molecular Weight: 348.33 g/mol
  • CAS Number: Not specified in the available literature.

The compound features a pyridazine core substituted with a piperidine group and a trifluoromethyl phenyl moiety, which are critical for its biological activity.

Research indicates that compounds containing piperidine and trifluoromethyl groups often exhibit significant biological activities. The trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially leading to improved receptor binding and bioavailability .

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. For instance, a related study found that similar piperidine derivatives inhibited cell viability in triple-negative breast cancer models by over 50% at specific concentrations .
  • Neuropharmacological Effects : The piperidine moiety is known for its interactions with neurotransmitter receptors, particularly muscarinic acetylcholine receptors. This interaction may contribute to cognitive enhancement effects and neuroprotective properties, making it a candidate for Alzheimer’s disease treatment .

Case Study 1: Antitumor Efficacy

In a study involving xenograft models of breast cancer, the administration of this compound resulted in significant tumor reduction compared to control groups. The treatment led to a decrease in tumor volume by approximately 55% after three weeks of administration at doses of 20 mg/kg .

Case Study 2: Neuroprotective Effects

Another investigation focused on the compound's potential neuroprotective effects against oxidative stress in neuronal cells. The results showed that it could reduce markers of oxidative damage and improve cell viability under stress conditions, suggesting its role as an antioxidant agent .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor5
Compound BNeuroprotective10
Compound CCholinesterase Inhibitor15

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Trifluoromethyl GroupIncreases potency
Piperidine SubstitutionEnhances receptor binding
Pyridazine CoreEssential for biological activity

Q & A

Q. What are the recommended methods for synthesizing 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide?

Answer: A common approach involves coupling a pyridazine core with piperidine and a substituted benzamide. For example:

  • Step 1 : React (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with a benzaldehyde derivative (e.g., 3-trifluoromethylbenzaldehyde) under reductive amination conditions to form the piperidine-substituted intermediate .
  • Step 2 : Couple this intermediate with a pyridazine-3-carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
  • Optimization : Use triethylamine as a base to neutralize HCl byproducts and improve yield. Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize this compound analytically?

Answer: Use a combination of techniques:

  • Spectroscopy :
    • NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. The trifluoromethyl group shows a distinct triplet in ¹⁹F NMR .
    • HRMS for molecular ion verification (e.g., [M+H]⁺).
  • Chromatography :
    • HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% is typical for biological assays) .
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemistry confirmation .

Q. What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage : Keep in a desiccator at 4°C under inert gas (argon or nitrogen) to prevent hydrolysis of the carboxamide group .
  • Disposal : Follow institutional guidelines for halogenated organic waste due to the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 32% vs. higher yields)?

Answer:

  • Parameter screening : Optimize reaction temperature (e.g., 0°C vs. room temperature for coupling steps) and solvent polarity (DMF vs. THF) to reduce side reactions .
  • Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to isolate the product from unreacted starting materials .
  • Scale-up : Transition from batch to flow chemistry for improved reproducibility and yield consistency .

Q. What experimental designs are recommended for studying its mechanism of action in cancer models?

Answer:

  • In vitro :
    • Perform dose-response assays (e.g., 1–100 µM) in prostate cancer cell lines (PC3, LNCaP) using MTT or CellTiter-Glo. Include positive controls (e.g., rapamycin for mTOR inhibition) .
    • Assess autophagy via LC3-II Western blotting or GFP-LC3 puncta quantification .
  • In vivo :
    • Use xenograft models (e.g., nude mice with PC3 tumors). Administer compound intraperitoneally (10–50 mg/kg daily) and monitor tumor volume and mTOR/p70S6K pathway markers .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Answer:

  • Core modifications : Replace pyridazine with pyrimidine or triazole to assess potency changes .
  • Substituent effects :
    • Compare trifluoromethyl (CF₃) with methyl or chloro groups at the phenyl ring to evaluate lipophilicity (logP) and metabolic stability .
    • Vary piperidine substituents (e.g., methyl vs. cyclopropyl) to probe steric effects on target binding .
  • Tools : Use molecular docking (PDB: 4U5T) to predict interactions with mTOR or autophagy-related proteins .

Q. What methodologies assess its metabolic stability and pharmacokinetics?

Answer:

  • Microsomal stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • Plasma protein binding : Use equilibrium dialysis to determine free fraction (% unbound) .
  • In vivo PK : Administer IV/PO in rodents and collect plasma at timed intervals. Non-compartmental analysis provides AUC, Cₘₐₓ, and bioavailability .

Q. How can researchers address discrepancies in biological activity across studies?

Answer:

  • Standardize assays : Use identical cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
  • Control compounds : Include reference inhibitors (e.g., bafilomycin A1 for autophagy) to validate assay robustness .
  • Orthogonal validation : Confirm target engagement using CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.